molecular formula C8H9NOS B2534171 N-prop-2-enylthiophene-2-carboxamide CAS No. 63122-37-2

N-prop-2-enylthiophene-2-carboxamide

Cat. No. B2534171
CAS RN: 63122-37-2
M. Wt: 167.23
InChI Key: YGECLJXFUPJOFH-UHFFFAOYSA-N
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Description

N-prop-2-enylthiophene-2-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. PETCM is a heterocyclic compound that contains a thiophene ring and an amide group.

Scientific Research Applications

Radiosensitizers and Cytotoxins

Compounds similar to N-prop-2-enylthiophene-2-carboxamide, such as those with nitrothiophene moieties, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were synthesized to investigate their in vitro efficacy in radiosensitizing hypoxic mammalian cells and selectively acting as cytotoxins. The study found that compounds with tertiary amine bases or oxiranes exhibited potent radiosensitizing properties, although systemic toxicity at higher doses was a limiting factor (Threadgill et al., 1991).

Light Harvesting Polymers for Photovoltaic Cells

Another research application of thiophene derivatives involves their use in photovoltaic (PV) cells. Carboxylated polythiophenes, closely related in functional group to this compound, were studied as alternative photosensitizers for nanocrystalline TiO2 PV cells. These compounds achieved an overall solar-to-electric energy conversion efficiency of about 1.5%, showcasing their potential in regenerative electrochemical photovoltaic applications. The presence of carboxylic groups was believed to enhance adsorption and charge transport, highlighting a promising direction for optimizing PV performance (Young‐gi kim et al., 2003).

Antipathogenic Activity

Thiourea derivatives, which share a sulfide functionality with this compound, have been synthesized and assessed for their antipathogenic activity. These compounds showed significant inhibitory effects against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Fluorescence "Turn-on" Sensing

Thiophene-based compounds, including those with carboxamide functionality, have been employed as fluorescence "turn-on" sensors for carboxylate anions. The study demonstrates how the interaction between carboxamide-functionalized fluorophores and carboxylate anions leads to significant fluorescence enhancement, which can be utilized in sensing applications (Dae-Sik Kim & K. Ahn, 2008).

Antifouling Properties of Nanofiltration Membranes

Investigations into the antifouling properties of polyamide nanofiltration membranes revealed that reducing the density of surface carboxyl groups, which are structurally related to this compound, could improve membrane antifouling properties. This study highlights the significant role of surface chemistry in the development of more efficient water treatment technologies (Yinghui Mo et al., 2012).

properties

IUPAC Name

N-prop-2-enylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGECLJXFUPJOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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